

In-Depth Technical Guide: Mass Spectrometry Fragmentation Profiling of (2R)-Oxolane-2- Carbohydrazide

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Compound of Interest

Compound Name: (2R)-oxolane-2-carbohydrazide

CAS No.: 1399181-79-3

Cat. No.: B2691456

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Executive Summary & Scientific Rationale

(2R)-oxolane-2-carbohydrazide (also known as (R)-tetrahydrofuran-2-carbohydrazide) is a highly versatile chiral building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including novel beta-lactam antibiotics and targeted therapeutics. Accurate structural characterization using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential for distinguishing this compound from synthetic impurities, degradation products, and homologous byproducts.

Drawing from my experience as a Senior Application Scientist, I have designed this guide to move beyond simple spectral library matching. To achieve true analytical confidence, one must understand the why behind the spectra. This guide dissects the thermodynamic causality governing the molecule's gas-phase fragmentation, objectively compares its MS profile against structural alternatives, and provides a field-proven, self-validating analytical protocol.

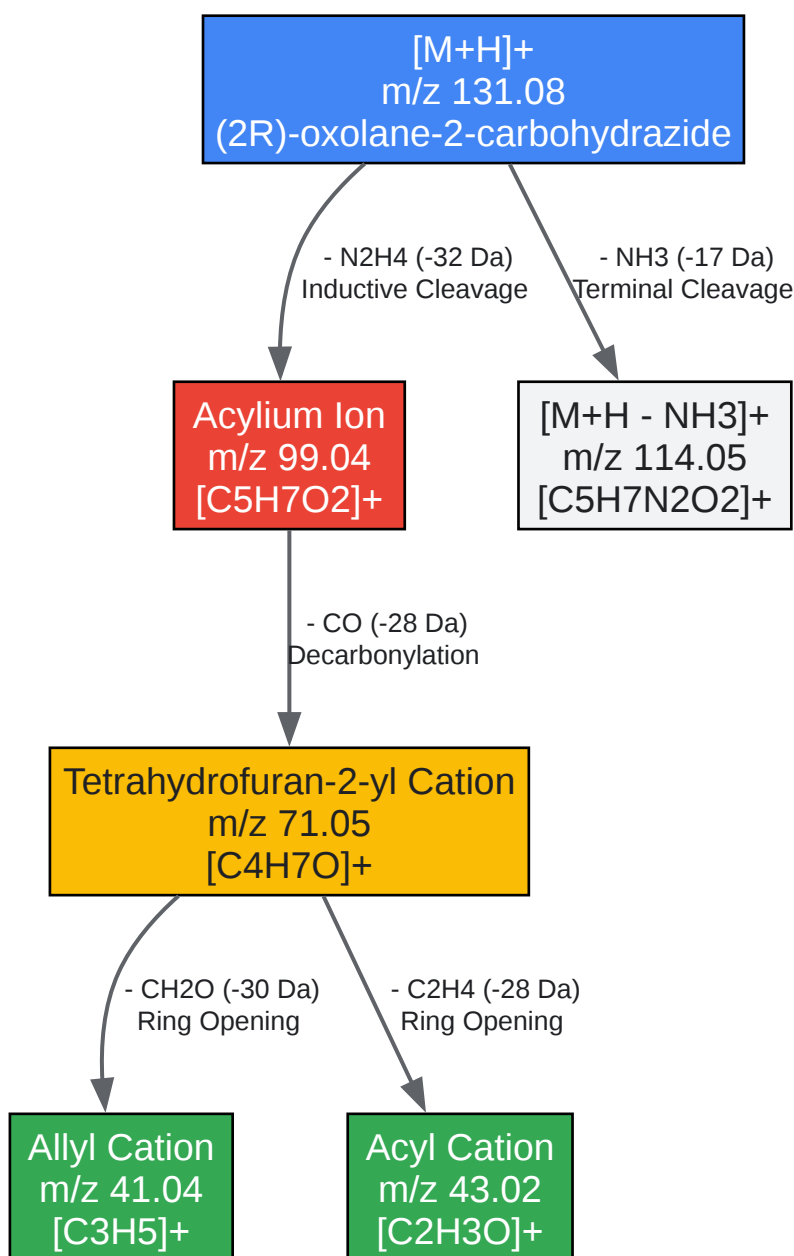
Thermodynamic Causality of Gas-Phase Fragmentation

The behavior of **(2R)-oxolane-2-carbohydrazide** under collision-induced dissociation (CID) is not random; it is a predictable cascade of thermodynamic events driven by charge localization and the expulsion of highly stable neutral molecules [1].

- **Primary Ionization:** In positive electrospray ionization (ESI+), the primary ionization event occurs preferentially at the terminal amine of the hydrazide moiety. This nitrogen possesses the highest gas-phase basicity in the molecule, readily accepting a proton to yield the stable precursor ion $[M+H]^+$ at m/z 131.08.
- **Inductive Cleavage (m/z 99.04):** Upon low-energy collisional activation, the most energetically favored pathway is the inductive cleavage of the C–N bond. This results in the neutral loss of hydrazine (N_2H_4 , 32 Da) and the formation of a highly resonance-stabilized oxolane-2-acylium ion at m/z 99.04. The stability of this acylium ion makes it the base peak in standard CID spectra.
- **Decarbonylation (m/z 71.05):** As collision energy is ramped, the acylium ion undergoes decarbonylation—a hallmark fragmentation mechanism for carbonyl-containing gaseous ions [2]. The expulsion of carbon monoxide (CO, 28 Da) generates the tetrahydrofuran-2-yl carbocation at m/z 71.05.
- **Ring Opening (m/z 41.04 & 43.02):** High-energy collisions force the homolytic or heterolytic cleavage of the oxolane ring. The m/z 71.05 ion competitively loses either formaldehyde (CH_2O , 30 Da) to yield the allyl cation (m/z 41.04) or ethylene (C_2H_4 , 28 Da) to yield the acyl cation (m/z 43.02).

Fragmentation Pathway Visualization

The logical relationship between the precursor ion and its subsequent product ions is mapped below.



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Figure 1: Proposed ESI-MS/MS fragmentation pathway of (2R)-oxolane-2-carbohydrazide.

Comparative MS/MS Performance Analysis

When developing an analytical method, it is crucial to understand how the target molecule's fragmentation compares to its structural alternatives. Mass spectrometry is exquisitely sensitive to mass shifts but is inherently blind to stereochemistry without prior chromatographic separation [3].

| Compound | Structural Variation | Precursor Ion [M+H] ⁺ | Primary Fragment (Acylium) | Secondary Fragment (-CO) | Analytical Differentiation Strategy |
|----------------------------------|-----------------------------|----------------------------------|----------------------------|--------------------------|---|
| (2R)-oxolane-2-carbohydrazide | Target Molecule | m/z 131.08 | m/z 99.04 | m/z 71.05 | Baseline reference standard. |
| (2S)-oxolane-2-carbohydrazide | Stereoisomer (Enantiomer) | m/z 131.08 | m/z 99.04 | m/z 71.05 | Indistinguishable by MS/MS. Requires Chiral LC (e.g., Amylose-tris(3,5-dimethylphenylcarbamate) phase). |
| Tetrahydropyran-2-carbohydrazide | Homolog (+CH ₂) | m/z 145.10 | m/z 113.06 | m/z 85.07 | Easily differentiated by a +14 Da shift in the precursor and all ring-retaining fragments. |
| 2-Furohydrazide | Aromatic Analog (-4H) | m/z 127.05 | m/z 95.01 | m/z 67.02 | Differentiated by a -4 Da shift; fragments show higher relative abundance due to furan |

ring
aromaticity.

Self-Validating LC-MS/MS Protocol

A robust analytical workflow must be a self-validating system. The following protocol not only separates the analytes but includes internal diagnostic checks to ensure spectral integrity and prevent false data interpretation caused by in-source fragmentation.

Phase 1: Chromatographic Separation (The Causality of Mobile Phase)

- Column: Reverse-phase C18 (2.1 x 50 mm, 1.7 μ m particle size).
 - Causality: Provides rapid elution while maintaining sharp peak shapes for highly polar analytes.
- Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
 - Causality: Formic acid acts as an abundant proton source, ensuring complete ionization of the basic hydrazide group in ESI+ mode.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 2% B to 60% B over 5.0 minutes, followed by a 1-minute wash at 95% B. Flow rate: 0.4 mL/min.

Phase 2: Mass Spectrometry Parameters (The Self-Validating Loop)

- Source: Electrospray Ionization (ESI) in Positive Mode.
- Capillary Voltage: 3.5 kV.
- Desolvation Temperature: 350 °C.

- Validation Step (Critical): Before analyzing CID spectra, monitor the MS1 full scan for the $[M+Na]^+$ adduct at m/z 153. If the sodium adduct intensity exceeds the protonated $[M+H]^+$ (m/z 131) by $>20\%$, the system requires source cleaning or a reduction in mobile phase sodium contamination. Why? Sodium adducts of hydrazides resist standard CID fragmentation, severely suppressing the diagnostic m/z 99 signal and skewing quantitative results. Furthermore, check for the presence of m/z 99 in the MS1 scan; if present at $>5\%$ relative abundance, reduce the declustering potential/cone voltage to prevent in-source fragmentation.

Phase 3: Collision-Induced Dissociation (CID) Ramping

- Collision Gas: High-purity Argon.
- Collision Energy (CE) Ramping Strategy:
 - CE 15 eV: Optimizes the yield of the m/z 99 acylium ion. Used for primary Multiple Reaction Monitoring (MRM) quantitation.
 - CE 25 eV: Drives the decarbonylation to yield m/z 71. Used as the secondary qualifier ion to confirm molecular identity.
 - CE 35 eV: Forces ring-opening to yield the m/z 41 and m/z 43 fragments, useful for deep structural elucidation of unknown isomers.

References

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